molecular formula C5H3FN2O2 B1458562 5-Fluoropyrimidine-4-carboxylic acid CAS No. 1211528-24-3

5-Fluoropyrimidine-4-carboxylic acid

Cat. No. B1458562
M. Wt: 142.09 g/mol
InChI Key: BUAINBFPJHSRSD-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1211528-24-3 . It has a linear formula of C5H3FN2O2 . It is also known by alternative names such as 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic acid and 5-Fluorouracil-4-carboxylic acid .


Molecular Structure Analysis

The molecular weight of 5-Fluoropyrimidine-4-carboxylic acid is 142.09 . The InChI Code is 1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) .


Physical And Chemical Properties Analysis

5-Fluoropyrimidine-4-carboxylic acid is a solid substance . It has a melting point of 278 °C (dec.) (lit.) . It is soluble in 4 M NH4OH, forming a clear, faintly yellow solution at a concentration of 50 mg/mL .

Scientific Research Applications

Application in Cancer Research and Treatment

Specific Scientific Field

The specific scientific field of this application is Cancer Biology .

Summary of the Application

5-Fluorouracil (5-FU), a type of fluorinated pyrimidine, is widely used to treat more than 2 million cancer patients each year . It has been used in the synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP), which is useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .

Methods of Application or Experimental Procedures

The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . An improved synthetic route to [18F]5-FU should enable future studies into the biodistribution of 5-FU and its metabolites in humans and laboratory animals .

Results or Outcomes

New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

Application in Yeast Molecular Genetics

Specific Scientific Field

The specific scientific field of this application is Yeast Molecular Genetics .

Summary of the Application

5-Fluoroorotic acid hydrate, a type of fluorinated pyrimidine, has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants and C. albicans .

Methods of Application or Experimental Procedures

The method involves using 5-Fluoroorotic acid hydrate as a selective agent in yeast molecular genetics .

Results or Outcomes

This application has been useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .

Application in Synthesis of Fluorinated Pyrimidines

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Summary of the Application

Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .

Methods of Application or Experimental Procedures

Methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . Also, methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies are reviewed .

Results or Outcomes

New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

Future Directions

The future directions for 5-Fluoropyrimidine-4-carboxylic acid research could involve the development of an improved synthetic route to study its metabolism and biodistribution . This approach could be applicable to 5-FU analogs and could guide the use of new agents with improved biodistribution profiles and activities .

properties

IUPAC Name

5-fluoropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAINBFPJHSRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org

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